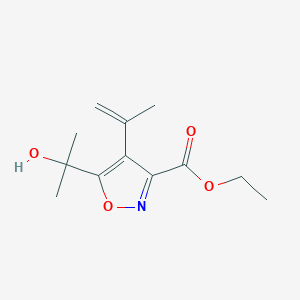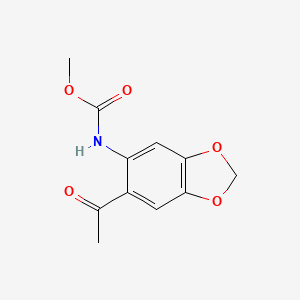![molecular formula C16H15FN6S B14943220 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943220.png)
6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Construction of the triazole ring: This step often involves the cyclization of hydrazides with appropriate reagents such as acyl chlorides or isocyanates.
Formation of the thiadiazole ring: This can be done by reacting thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the triazole or pyrazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic fluorophenyl ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The presence of multiple heterocyclic rings often enhances their ability to interact with biological targets.
Medicine
In medicine, such compounds could be explored for their therapeutic potential. For instance, they might be tested for activity against specific diseases or conditions, and their pharmacokinetic properties could be studied to optimize drug delivery.
Industry
Industrially, these compounds might find applications in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, heterocyclic compounds can interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- or bromo- analogs.
Propiedades
Fórmula molecular |
C16H15FN6S |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
6-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H15FN6S/c1-4-22-10(3)13(9(2)20-22)15-21-23-14(18-19-16(23)24-15)11-6-5-7-12(17)8-11/h5-8H,4H2,1-3H3 |
Clave InChI |
HEQJSJLWFOBHSL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{7-[(2-iodophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B14943144.png)
![3,5-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14943145.png)
![3-(2-methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)-4H-chromen-4-one](/img/structure/B14943159.png)
![4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943161.png)
![(3,4-Diaminothieno[2,3-b]thiene-2,5-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14943166.png)
![1-(4-chlorophenyl)-N,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14943173.png)
![1-{2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B14943192.png)
![4-(furan-2-yl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14943208.png)
![3-(4-methoxyphenyl)-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B14943213.png)

![7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943218.png)

![3-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]-1-(2-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14943231.png)
